Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)-
Description
This compound is a structurally complex acetamide derivative featuring an azo linkage (-N=N-) to a 2-cyano-4,6-dinitrophenyl group, a methoxy substituent at the 4-position, and a branched 1-methylpentylamino group at the 5-position of the phenyl ring.
Properties
CAS No. |
66671-91-8 |
|---|---|
Molecular Formula |
C22H25N7O6 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C22H25N7O6/c1-5-6-7-13(2)24-19-10-17(25-14(3)30)18(11-21(19)35-4)26-27-22-15(12-23)8-16(28(31)32)9-20(22)29(33)34/h8-11,13,24H,5-7H2,1-4H3,(H,25,30) |
InChI Key |
NBZOZPOZCNYOOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- involves multiple stepsThe final step involves the acylation of the amine group with acetamide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and other substituted products .
Scientific Research Applications
Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-((2-cyano-4,6-dinitrophenyl)azo)-4-methoxy-5-((1-methylpentyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and nitro groups play a crucial role in its reactivity and interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Effects: The 1-methylpentylamino group introduces a longer hydrophobic chain compared to allyl or cyanoethyl groups in analogs (e.g., 79295-92-4), which may improve lipid solubility and alter environmental persistence .
Thermal Stability : All compounds exhibit high thermal stability (melting points >400°C), but the target compound’s branched alkyl chain could reduce crystallinity compared to linear-chain analogs .
Functional and Application Differences
- Dye and Pigment Potential: The target compound’s nitro and azo groups align with chromophores used in dyes. Its cyano group may shift absorption spectra compared to bromo/chloro analogs, as seen in related azo dyes .
- Agrochemical Use : Unlike alachlor (a herbicide with methoxymethyl and diethylphenyl groups), the target compound’s bulky substituents likely preclude herbicidal activity but may suit niche pesticidal roles requiring UV stability .
Notes on Data Limitations and Discrepancies
Lack of Direct Data : The target compound’s specific properties (e.g., solubility, toxicity) are inferred from analogs due to absent experimental data in the provided evidence.
Substituent Impact: Bromo/chloro substituents in analogs (e.g., 68877-63-4) may confer higher molecular polarity than the target’s cyano group, affecting environmental fate .
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